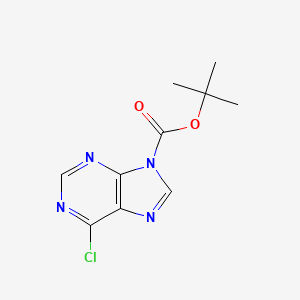

9-Boc-6-chloro-9H-purine

Description

Biological and Medicinal Importance of the Purine (B94841) Ring System

The purine ring system, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is a fundamental component of all living organisms. numberanalytics.comrsc.org Purines are integral to the structure of nucleic acids, with adenine (B156593) and guanine (B1146940) being two of the four bases in the genetic code of DNA and RNA. rsc.orgacademie-sciences.fr Beyond their role in genetics, purine derivatives are crucial for a multitude of biological processes. numberanalytics.comacademie-sciences.fr They serve as the primary energy currency of the cell in the form of adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP). numberanalytics.com Furthermore, purine derivatives such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) act as essential second messengers in signal transduction pathways. numberanalytics.com

The broad biological significance of the purine scaffold has made it a valuable framework in medicinal chemistry. rsc.orgacademie-sciences.fr The inherent bioactivity of purine derivatives has led to their development as therapeutic agents for a wide range of diseases, including cancer, as well as viral and bacterial infections. academie-sciences.fr By modifying the purine core, medicinal chemists can design molecules that interact with specific biological targets, leading to the development of novel drugs. academie-sciences.fr The diverse biological activities of purine derivatives underscore their continued importance as a subject of research in the pursuit of new therapeutic interventions. numberanalytics.com

Role of 6-Chloropurine (B14466) as a Key Synthetic Intermediate in Purine Chemistry

6-Chloropurine is a purine analog that features a chlorine atom at the 6-position of the purine ring. This compound serves as a critical intermediate in the synthesis of a wide array of purine derivatives, including those with significant therapeutic applications. medchemexpress.com Its structural similarity to naturally occurring purines like adenine and guanine allows it to be a versatile building block in the synthesis of nucleoside analogs and anticancer agents.

The reactivity of the chlorine atom at the 6-position makes 6-chloropurine a valuable precursor for introducing various functional groups onto the purine scaffold. google.com It is a key starting material in the production of 6-mercaptopurine (B1684380), a drug used in the treatment of leukemia. The synthesis of 6-mercaptopurine from 6-chloropurine typically involves a reaction with a thiol-containing compound. Additionally, 6-chloropurine is utilized in the synthesis of 9-alkylpurines through alkylation reactions. ambeed.comchemodex.com The versatility of 6-chloropurine as a synthetic intermediate is further demonstrated by its use in the preparation of various 6-substituted purines, which have shown potential as antiviral and antitumor agents. medchemexpress.comchemodex.com

Strategic Utility of N-Protection in Purine Derivatization, with Specific Focus on the N-Boc Group

In the multi-step synthesis of complex purine derivatives, the protection of nitrogen atoms within the purine ring is a crucial strategy. nih.gov This is particularly important due to the presence of multiple reactive nitrogen atoms in the purine scaffold. rsc.org Protecting groups are temporarily attached to these nitrogen atoms to prevent them from undergoing unwanted reactions during subsequent chemical transformations on other parts of the molecule. nih.gov The choice of protecting group is critical, as it must be stable under the reaction conditions used for derivatization and easily removable under mild conditions to reveal the final desired product. acs.org

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, including the protection of nitrogen atoms in purine chemistry. nih.govnih.gov The N-Boc group offers several advantages. It is generally stable to a wide range of reaction conditions, yet it can be readily removed under acidic conditions, such as with trifluoroacetic acid. researchgate.nethilarispublisher.com The use of the N-Boc group allows for selective modification at other positions of the purine ring. For instance, 9-Boc-6-chloropurine can be used as a starting material for the synthesis of 7-substituted purines. researchgate.net The Boc group at the N9 position directs reactions to other sites and can be subsequently removed to yield the desired product. The strategic application of N-Boc protection has proven to be a valuable tool in the synthesis of a diverse range of purine derivatives with potential biological activities. hilarispublisher.comzju.edu.cn

Interactive Data Table: Properties of Mentioned Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 9-Boc-6-chloro-9H-purine | C10H11ClN4O2 | 254.67 | 851165-38-3 |

| 6-Chloropurine | C5H3ClN4 | 154.56 | 87-42-3 |

| 2-Amino-6-chloropurine (B14584) | C5H4ClN5 | 169.57 | 10310-21-1 |

| 9-Benzyl-6-chloro-9H-purine | C12H9ClN4 | 244.68 | 1928-76-3 |

| 6-Chloro-9-pentyl-9H-purine | C10H13ClN4 | 224.69 | 6627-31-2 |

| 6-Chloro-9-ethyl-8-iodo-9H-purine | C7H6ClIN4 | 308.51 | 1610703-69-9 |

| (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine | C9H9ClN4 | 208.65 | Not specified |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 6-chloropurine-9-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4O2/c1-10(2,3)17-9(16)15-5-14-6-7(11)12-4-13-8(6)15/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJWAZOEDABXLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=NC2=C1N=CN=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851165-38-3 | |

| Record name | tert-butyl 6-chloro-9H-purine-9-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 9 Boc 6 Chloro 9h Purine

Regioselective N9-Acylation/Protection Strategies for Purine (B94841) Bases

The selective protection of the N9 position of the purine ring is a fundamental challenge in synthetic organic chemistry due to the presence of multiple reactive nitrogen atoms. Direct alkylation often results in a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and, therefore, predominant product. acs.org However, for specific synthetic targets, achieving high regioselectivity for the N9 position is paramount.

Direct N-Boc Protection of 6-Chloropurine (B14466)

The direct introduction of the Boc group onto the N9 position of 6-chloropurine is a common and effective strategy. This transformation is typically achieved by reacting 6-chloropurine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction often employs a base to facilitate the deprotonation of the purine nitrogen, thereby enhancing its nucleophilicity. The choice of solvent and reaction conditions plays a significant role in maximizing the yield and regioselectivity of the N9-protected product. researchgate.net Research has shown that this method can produce 9-Boc-6-chloropurine in high yield. researchgate.net

Catalytic Approaches in N-Boc Derivatization (e.g., DMAP Catalysis)

To improve the efficiency of the N-Boc protection, catalytic methods are frequently employed. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for this transformation. commonorganicchemistry.comresearchgate.net The mechanism involves the initial reaction of DMAP with Boc₂O to form a more reactive acylating agent, a tert-butoxycarbonyl-pyridinium species. This intermediate is then attacked by the nucleophilic nitrogen of the purine, leading to the formation of the N-Boc product and the regeneration of the DMAP catalyst. commonorganicchemistry.com The use of DMAP can significantly accelerate the reaction rate. commonorganicchemistry.com However, it is important to note that while DMAP enhances the reaction rate, it can also promote side reactions if not used under carefully controlled conditions. commonorganicchemistry.com

Optimized Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of 9-Boc-6-chloro-9H-purine necessitates the careful optimization of reaction parameters. Key factors that influence the outcome of the reaction include the choice of solvent, temperature, and the stoichiometry of the reagents.

For instance, silylation of 6-chloropurine prior to the introduction of a tert-butyl group has been explored to influence regioselectivity. In one study, reacting N-trimethylsilylated 6-chloropurine with tert-butyl bromide in acetonitrile (B52724) (ACN) at 80°C for 5 hours predominantly yielded the N9-isomer. acs.org This indicates that temperature and the use of a silylating agent can be crucial for directing the substitution to the desired nitrogen.

Below is an interactive data table summarizing reaction conditions from a study on the tert-butylation of 6-chloropurine, which can provide insights into optimizing conditions for similar transformations.

| Entry | Solvent | Temperature (°C) | Time (h) | Lewis Acid | Other Conditions | Product(s) | Yield (%) |

| 1 | DCE | rt | 19 | SnCl₄ | Prior silylation | N7-isomer | 78 |

| 2 | ACN | rt | 21 | SnCl₄ | Prior silylation | N7/N9 mixture | - |

| 3 | ACN | 80 | 5 | SnCl₄ | Prior silylation | N9-isomer | 39 |

This table is based on data for tert-butylation and serves as an illustrative example of factors to consider for optimization. acs.orgnih.gov

Comparative Analysis of N-Protection Methods for Purine Scaffolds

The selection of a suitable N-protecting group is a critical decision in the multi-step synthesis of complex purine derivatives. rsc.org Besides the Boc group, other protecting groups are utilized, each with its own set of advantages and disadvantages regarding introduction, stability, and cleavage.

Common N-protection strategies for purines include:

Boc Protection: As discussed, the Boc group is widely used due to its stability under various conditions and its relatively mild removal using acids like trifluoroacetic acid (TFA). mdpi.com The use of bis-N-Boc protection can enhance solubility in organic solvents. rsc.org

Trityl (Tr) Group: The trityl group is another bulky protecting group that can offer regioselectivity. However, the resulting 9-tritylpurine derivatives can be less stable compared to their 9-Boc counterparts. researchgate.net

Acyl Groups (e.g., Acetyl): While acyl groups can be used, their removal often requires harsher conditions, which may not be compatible with sensitive functional groups elsewhere in the molecule. researchgate.net

Other Carbamates (e.g., Cbz, Fmoc): Benzyl chloroformate (Cbz) and 9-fluorenylmethyloxycarbonyl chloride (Fmoc) are also employed, particularly in the context of peptide and oligonucleotide synthesis, and offer different deprotection strategies (hydrogenolysis for Cbz, base treatment for Fmoc). rsc.org

Chemical Reactivity and Transformative Chemistry of 9 Boc 6 Chloro 9h Purine

Chemical Transformations Involving the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under specific acidic conditions. researchgate.net

Selective Deprotection Methodologies

The removal of the Boc group from the N9 position of the purine (B94841) ring is a critical step in many synthetic pathways. This deprotection is typically achieved under acidic conditions. A common method involves the use of trifluoroacetic acid (TFA) in a solvent like dichloromethane. nih.gov This approach is often efficient and proceeds in high yield. nih.gov

Fluorinated alcohols, such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), have also been employed as effective reagents for Boc deprotection. researchgate.net These methods are advantageous as they often require minimal workup, with the product being isolated by simple solvent evaporation. researchgate.net HFIP has been observed to be more reactive than TFE, leading to shorter reaction times under similar conditions. researchgate.net The difference in reactivity between TFE and HFIP can be exploited for the selective, sequential deprotection of molecules containing multiple Boc groups. researchgate.net

It is important to note that while the Boc group is generally stable to basic conditions, its removal can sometimes be achieved under non-acidic conditions, although this is less common. researchgate.net

Influence of Boc Protection on Purine Reactivity

The presence of the Boc protecting group at the N9 position significantly influences the reactivity of the purine ring. By protecting the N9 nitrogen, the Boc group prevents unwanted side reactions at this position, such as alkylation, allowing for selective functionalization at other sites of the purine core. nih.gov This directing effect is crucial for achieving high regioselectivity in subsequent chemical transformations.

Furthermore, the introduction of a Boc group can enhance the solubility of the purine derivative in organic solvents, which can be beneficial for various reactions. The electronic effect of the Boc group can also modulate the reactivity of the purine ring. While it is an electron-withdrawing group, its impact on the electrophilicity of the C6 position is complex and can be influenced by other substituents on the purine ring.

In some cases, the Boc group can be introduced to both the exocyclic amino group and the N9 position of a purine derivative. For instance, di-Boc protected adenine (B156593) can be prepared and subsequently undergo selective deprotection to yield the N9-unsubstituted product. researchgate.net This strategy of using multiple Boc groups and their selective removal provides a powerful tool for the synthesis of complex purine derivatives. researchgate.net

Nucleophilic Substitution Reactions at the C6 Position of the Purine Ring

The chlorine atom at the C6 position of 9-Boc-6-chloro-9H-purine is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone for the synthesis of a diverse array of 6-substituted purine derivatives. evitachem.comresearchgate.net

Amination Reactions to Form 6-Substituted Purine Derivatives

The displacement of the C6-chloro substituent by various amines is a widely employed transformation to generate 6-aminopurine derivatives. These reactions are typically carried out by treating the 6-chloropurine (B14466) with an excess of the desired amine, often in a suitable solvent and sometimes with the aid of a base. scielo.org.mxtandfonline.commathnet.ru

Microwave irradiation has been shown to be an effective method for accelerating these amination reactions, often leading to high yields in very short reaction times. For example, the reaction of 6-chloropurines with amines in water under microwave irradiation can result in quantitative conversion to the corresponding 6-aminopurine derivatives. tandfonline.comtandfonline.com

The nature of the amine and the reaction conditions can significantly influence the outcome of the reaction. Both primary and secondary amines, including cyclic amines like morpholine (B109124) and piperidine, can be used as nucleophiles. tandfonline.com The synthesis of N-(purin-6-yl)dipeptides has been achieved through the nucleophilic substitution of chlorine in 6-chloropurine with dipeptides, highlighting the versatility of this reaction. neicon.ru

| 6-Chloropurine Derivative | Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 9-Allyl-6-chloro-9H-purine | Morpholine | H₂O, MW, 100°C, 1 min | 9-Allyl-6-morpholino-9H-purine | 94% | tandfonline.com |

| 9-Allyl-6-chloro-9H-purine | Piperidine | H₂O, MW, 100°C, 1 min | 9-Allyl-6-piperidino-9H-purine | 97% | tandfonline.com |

| 6-Chloro-9-cyclopentyl-9H-purine | (4-Substituted phenyl)sulfonyl piperazines | EtOH, Et₃N, reflux, 18-24 h | 6-(4-Substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine analogs | Not specified | nih.gov |

| 2-Amino-6-chloropurine (B14584) | Various amines | DMF, 80°C, 18 h | N⁶-Substituted-9H-purine-2,6-diamines | Up to 87% | scielo.org.mx |

Thiolation and Selenylation Reactions at C6

In addition to amination, the C6-chloro group can be displaced by sulfur and selenium nucleophiles to afford 6-thiopurine and 6-selenopurine (B1312311) derivatives, respectively. These reactions expand the chemical space of accessible purine analogs.

Thiolation is commonly achieved by reacting the 6-chloropurine with a sulfur source such as thiourea (B124793) or potassium thioacetate. rsc.orghilarispublisher.com For instance, reacting 6-chloropurine with thiourea under reflux conditions can yield 9H-purine-6-thiol. rsc.org

Selenylation reactions can be performed using reagents like selenourea (B1239437). rsc.org A three-step synthesis of selenotetrazole-purine derivatives has been reported, which involves the initial reaction of 6-chloro-9-alkyl-9H-purines with selenourea to form the corresponding selenopurines. rsc.org

Cross-Coupling Reactions for Carbon-Carbon Bond Formation at the Purine Core

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds at the purine core, providing access to a wide range of C6-aryl and C6-alkyl purine derivatives. researchgate.net The Suzuki-Miyaura coupling is a particularly well-established method for this purpose. nih.govacs.org

The Suzuki-Miyaura reaction involves the coupling of the 6-chloropurine derivative with an organoboronic acid in the presence of a palladium catalyst and a base. acs.org This reaction has been successfully applied to both purine bases and nucleosides. acs.org Microwave irradiation can be used to accelerate these coupling reactions, often leading to high yields in short reaction times. nih.gov An aqueous-phase Suzuki-Miyaura cross-coupling has been utilized to synthesize 2-amino-6-aryl-9H-purine derivatives in a one-step procedure. nih.govacs.org

Other cross-coupling reactions, such as those employing organozinc halides, have also been developed for the synthesis of C6-substituted purines. nih.gov These reactions provide a complementary approach to the Suzuki-Miyaura coupling and further expand the scope of accessible purine derivatives.

| 6-Chloropurine Derivative | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-6-bromo-9H-purine | Arylboronic acids | Pd(OAc)₂, P(C₆H₄SO₃Na)₃ | MW, Cs₂CO₃, H₂O/MeCN | 2-Amino-6-aryl-9H-purines | High | nih.gov |

| Protected 6-chloropurine | Substituted phenylboronic acids | Not specified | Not specified | Protected 6-(substituted phenyl)purine derivatives | Not specified | acs.org |

| 6-Chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine | Primary alkyl zinc halides | (Ph₃P)₄Pd | Not specified | 6-Alkyl-9-(β-D-ribofuranosyl)purine derivatives | Good | nih.gov |

Suzuki-Miyaura Cross-Coupling for Arylation/Alkylation at C6

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide range of aryl and alkyl groups at the C6 position. This transformation is typically carried out in the presence of a palladium catalyst, a suitable ligand, and a base. The reaction proceeds via an oxidative addition of the palladium catalyst to the C-Cl bond, followed by transmetalation with an organoboron reagent (such as a boronic acid or ester) and subsequent reductive elimination to yield the C6-substituted purine derivative. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing de-Boc-protection or other side reactions.

Stille Coupling for Further Diversification

Similar to the Suzuki-Miyaura reaction, the Stille coupling offers another avenue for the diversification of the purine core at the C6 position. This reaction utilizes organostannane reagents in the presence of a palladium catalyst. The Stille coupling is often favored when the desired substituent is difficult to introduce via boronic acids or when specific functional groups are present that are incompatible with the Suzuki-Miyaura conditions. The versatility of organostannanes allows for the introduction of a broad spectrum of alkyl, vinyl, aryl, and heteroaryl moieties, further expanding the chemical space accessible from this compound.

Regioselective Carbon-Hydrogen (C-H) Functionalization of the Purine Ring

Direct functionalization of C-H bonds represents a highly atom-economical and efficient strategy for modifying heterocyclic scaffolds. For N9-substituted purines like this compound, several regioselective C-H functionalization methods have been developed.

Direct C-H Cyanation at the C8 Position of N9-Substituted Purines

The direct C-H cyanation of N9-substituted purines at the C8 position has been achieved through a transition-metal-free approach. nih.gov This method typically involves the activation of the purine ring, often with an electrophilic reagent, followed by the introduction of a cyanide source. nih.gov For instance, a sequence of triflic anhydride (B1165640) activation and subsequent reaction with trimethylsilyl (B98337) cyanide (TMSCN) can lead to the formation of the 8-cyano derivative. nih.gov The electron-rich nature of the imidazole (B134444) portion of the purine ring directs the cyanation to the C8 position. nih.gov This transformation provides a direct route to 8-cyanopurines, which are valuable intermediates for further chemical modifications. nih.gov

Table 1: Examples of Direct C-H Cyanation of N9-Substituted 6-Chloropurines nih.gov

| N9-Substituent | Product | Yield |

| 4-Methylbenzyl | 6-Chloro-9-(4-methylbenzyl)-9H-purine-8-carbonitrile | 86% |

| 4-Methoxybenzyl | 6-Chloro-9-(4-methoxybenzyl)-9H-purine-8-carbonitrile | 92% |

| 3-Chlorophenyl | 6-Chloro-9-(3-chlorophenyl)-9H-purine-8-carbonitrile | 83% |

Site-Selective Nitration of the Purine Imidazole Ring (e.g., at C2 or N7)

The nitration of the purine ring can be directed to specific positions depending on the reaction conditions and the nature of the substituents. While direct electrophilic nitration of the electron-deficient C2 position is challenging, a selective C2-nitration of N9-Boc-protected 6-chloropurine has been developed. acs.orgresearchgate.net This reaction utilizes a mixture of tetrabutylammonium (B224687) nitrate (B79036) and trifluoroacetic anhydride. acs.orgresearchgate.net The process does not proceed through a direct electrophilic attack at C2. Instead, it involves an initial electrophilic attack on the more nucleophilic N7 position of the imidazole ring. acs.orgresearchgate.net

Mechanistic Insights into Purine Nitration Pathways (e.g., Nitramine Rearrangement)

Extensive NMR studies have elucidated the mechanism of the selective C2-nitration of N9-Boc-protected 6-chloropurine. acs.orgresearchgate.net The reaction pathway involves a three-step process. acs.orgresearchgate.net First, an electrophilic attack by trifluoroacetyl nitrate occurs at the N7 position of the purine, forming a nitrammonium species. acs.orgresearchgate.net This intermediate is then trapped by a trifluoroacetate (B77799) anion to furnish an N7-nitramine intermediate. acs.orgresearchgate.net At temperatures above -40 °C, this N7-nitramine intermediate undergoes a rearrangement to generate a C2-nitro species, which subsequently eliminates trifluoroacetic acid to yield the final 2-nitro-6-chloro-9-Boc purine. acs.orgresearchgate.net The involvement of radicals in this nitramine rearrangement has been confirmed, with a significant portion of the reaction proceeding through an intermolecular process. acs.org

Direct N7 Regioselective Alkylation of 6-Chloropurine Derivatives

While the alkylation of purines typically favors the thermodynamically more stable N9 isomer, methods for the direct regioselective alkylation at the N7 position have been developed. nih.govacs.org This is particularly relevant for 6-chloropurine derivatives. nih.govacs.org One such method involves the reaction of N-trimethylsilylated purines with a tert-alkyl halide in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl4). nih.govacs.orgresearchgate.netnih.gov This approach allows for the kinetically controlled introduction of tert-alkyl groups at the N7 position. nih.govacs.org The development of such regioselective methods is crucial as N7-substituted purines exhibit interesting biological activities. nih.govacs.org

Table 2: Conditions for N7-Regioselective tert-Alkylation of 6-Chloropurine acs.org

| Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Isolated Yield |

| tert-Butyl bromide | SnCl4 | DCE | 80 | 3 | 7-(tert-Butyl)-6-chloropurine | 75% |

| tert-Butyl bromide | TiCl4 | DCE | 80 | 3 | 7-(tert-Butyl)-6-chloropurine | 43% |

| tert-Butyl bromide | SnCl4 | ACN | 80 | 5 | 7-(tert-Butyl)-6-chloropurine | 40% |

Utilization of 9 Boc 6 Chloro 9h Purine As a Synthetic Precursor for Diverse Purine Architectures

Preparation of Complex 9-Substituted and 6,9-Disubstituted Purine (B94841) Derivatives

The 9-Boc-6-chloro-9H-purine scaffold is instrumental in the synthesis of various substituted purines. The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. Concurrently, the Boc group at the N9 position can be removed under acidic conditions, enabling subsequent N9-alkylation or arylation. This sequential modification strategy provides a controlled pathway to 6,9-disubstituted purines. rsc.orgresearchgate.net

For instance, 6-chloropurine (B14466) can be reacted with various amines, such as morpholine (B109124), to yield 4-(9H-purin-6-yl)morpholine. rsc.org This intermediate can then undergo N9-alkylation with different alkyl halides to produce 6,9-disubstituted purine derivatives. rsc.orgresearchgate.net Similarly, coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to introduce phenyl groups at the C6 position of protected 6-chloropurine derivatives, leading to 6-phenylpurines. acs.org The N9 position can also be functionalized, for example, by alkylation with cyclopentyl bromide. nih.gov

Table 1: Examples of 6,9-Disubstituted Purines Synthesized from 6-Chloropurine Derivatives

| C6-Substituent | N9-Substituent | Synthetic Approach |

|---|---|---|

| Morpholine | Substituted Phenyl | Nucleophilic substitution followed by N9-alkylation rsc.org |

| Substituted Phenyl | Cyclopentyl | Suzuki-Miyaura coupling followed by N9-alkylation acs.orgnih.gov |

| (4-Substituted phenyl)sulfonyl piperazines | Cyclopentyl | Nucleophilic aromatic substitution nih.gov |

The reactivity of the C6 position allows for the introduction of various nucleophiles, including amines, thiols, and alkoxides, leading to a diverse library of purine analogues. rsc.orgnih.govacs.org

Synthesis of Purine Nucleoside Analogues

The modification of nucleosides is a cornerstone of medicinal chemistry, and this compound serves as a key starting material in the creation of various purine nucleoside analogues.

Homo-N-nucleosides are a class of modified nucleosides where a methylene (B1212753) group is inserted between the heterocyclic base and the sugar moiety, resulting in a more flexible structure. mdpi.com The synthesis of these analogues often begins with the N9-alkylation of a purine derivative. For example, 9-allyl-6-chloro-9H-purine can be synthesized and subsequently undergo 1,3-dipolar cycloaddition reactions to generate complex heterocyclic systems attached to the purine core, forming modified homo-N-nucleosides. tandfonline.com These structures can be further diversified by nucleophilic substitution at the C6 position. tandfonline.com

Other synthetic strategies involve the cross-metathesis of 9-butenylpurines with other unsaturated molecules, catalyzed by Grubbs' catalyst, to create conjugated homo-N-nucleosides. tandfonline.comtandfonline.comnih.gov These approaches highlight the versatility of N9-alkylated 6-chloropurines in constructing complex nucleoside mimetics. openmedicinalchemistryjournal.com

A significant application of Boc-protected purines is in the synthesis of the antiviral drug Penciclovir. researchgate.netnewdrugapprovals.org The synthesis of Penciclovir requires the regioselective N9-alkylation of a guanine (B1146940) precursor. google.com Using a bis-Boc protected 2-amino-6-chloropurine (B14584) intermediate dramatically improves its solubility in solvents commonly used for Mitsunobu reactions. researchgate.netnewdrugapprovals.org This enhanced solubility and the directing effect of the Boc group facilitate a highly regioselective coupling at the N9 position with the appropriate side chain precursor. researchgate.netresearchgate.net This method provides a more efficient and practical route to Penciclovir, minimizing the formation of the undesired N7-isomer and proceeding in higher yields compared to traditional methods. newdrugapprovals.org

The synthesis of purine nucleosides often faces the challenge of controlling regioselectivity (N7 vs. N9 substitution) and stereoselectivity (α vs. β anomer). The use of bulky protecting groups on the purine base is a common strategy to direct glycosylation to the N9 position. While the Boc group at N9 in this compound itself is not typically used directly in glycosylation to form a new N9-glycosidic bond (as the position is already occupied), related strategies employ bulky groups at other positions to achieve N9 selectivity. For instance, introducing a bulky substituent at the C6 position can sterically hinder the N7 position, thereby favoring glycosylation at N9. researchgate.net

Processes have been developed for the regiospecific and highly stereoselective synthesis of 9-β anomeric purine nucleoside analogs by glycosylating 6-(azolyl)purines. google.com These methods ensure the formation of the desired β-anomers at the N9 position, avoiding the 7-positional regioisomers. google.com While direct glycosylation of this compound is not the standard approach, the principles of using sterically demanding protecting groups to control regioselectivity are central to modern nucleoside synthesis. researchgate.netscispace.com

Applications in the Synthesis of Specific Nucleoside Drugs (e.g., Penciclovir via Boc-Protected Intermediates)

Development of Purine Conjugates and Hybrid Molecules (e.g., with Amino Acids)

The creation of hybrid molecules that conjugate purines with other chemical entities, such as amino acids, is a growing area of research. These conjugates can exhibit novel biological properties. The C6 position of 2-amino-6-chloropurine derivatives is a key site for attaching amino acid esters. rsc.orgacs.org For example, N-(6-chloro-9H-purin-2-yl)acetamide can be reacted with tert-butyl esters of various amino acids to form purine-amino acid conjugates. rsc.org This demonstrates the utility of the 6-chloro group as a handle for introducing diverse molecular fragments onto the purine scaffold.

Synthesis of Purine Derivatives with Specific N-Substitution Patterns (e.g., N7- and N9-Regioisomers)

Controlling the regioselectivity of alkylation on the purine ring is a significant synthetic challenge, as direct alkylation often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and predominant product. nih.govacs.org The Boc group in this compound serves as a robust protecting group for the N9 position. This protection allows for directed reactions at other sites, or its removal can be part of a strategy to form specific isomers.

Research has shown that the reaction of N6-substituted adenine (B156593) anions with acylating agents can lead to a mixture of N7 and N9 isomers, with the ratio being influenced by the steric bulk of the N6-substituent. beilstein-journals.org Bulky substituents can shield the N7 position, thus favoring N9 acylation. beilstein-journals.org Conversely, methods have been developed for the direct N7 regioselective alkylation of 6-substituted purines using silylated purines and a Lewis acid catalyst like SnCl4. nih.govacs.org Interestingly, by modifying the reaction conditions (e.g., increasing the temperature), the same method can be shifted to favor the formation of the N9-isomer. nih.govacs.org This illustrates that while N9 is often the preferred site of substitution, specific conditions and protecting group strategies can be employed to selectively target the N7 position. nih.govacs.org

Table 2: Regioselectivity in Purine Alkylation/Acylation

| Starting Material | Reagent/Conditions | Major Product | Reference |

|---|---|---|---|

| N6-Substituted Adenine Anion | Ferrocenoyl chloride | N9-isomer (ratio depends on N6-substituent bulk) | beilstein-journals.org |

| Silylated 6-chloropurine | tert-Butyl bromide / SnCl4 (room temp) | N7-isomer | nih.govacs.org |

| Silylated 6-chloropurine | tert-Butyl bromide / SnCl4 (80 °C) | N9-isomer | nih.govacs.org |

Contributions to Medicinal Chemistry Research and Biological Activity Studies of Derived Compounds

General Overview of Biological Activities Associated with Purine (B94841) Derivatives

Purine derivatives are recognized for their extensive and varied biological activities, making them a "privileged scaffold" in drug discovery. rsc.orgnih.gov These compounds are integral to the metabolic processes of all life forms and are involved in intracellular signal transduction. rsc.org Research has demonstrated that synthetic purine analogues possess a broad range of therapeutic properties. scielo.org.mx These activities include, but are not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and antifungal effects. rsc.orgresearchgate.netscielo.org.mx Furthermore, studies have explored their potential as antitubercular, antioxidant, and anti-Alzheimer's agents, highlighting the vast therapeutic landscape of purine-based molecules. rsc.orgnih.gov The ability to modify the purine nucleus at various positions allows for the fine-tuning of these biological effects, a central theme in modern medicinal chemistry. rsc.org

Exploration of Anticancer Potential in Purine Analogues

Purine analogues represent a significant class of antineoplastic agents, primarily functioning as antimetabolites that interfere with the synthesis of DNA and RNA. nih.govcancer.gov By mimicking natural purines, these compounds can disrupt the rapid proliferation characteristic of cancer cells. frontiersin.org Numerous purine-containing compounds have been investigated for their efficacy against various cancers, leading to the development of clinically approved drugs and promising new candidates. nih.govnih.govfrontiersin.org

The anticancer effect of many purine derivatives is rooted in their ability to inhibit the proliferation of cancer cells. researchgate.netfrontiersin.org These compounds often work by blocking essential enzymes required for DNA and RNA synthesis or by directly damaging the DNA of cancer cells. cancer.gov Research has identified several classes of purine derivatives with potent antiproliferative activity against a range of human cancer cell lines.

For instance, studies on 6-substituted purine analogues have demonstrated significant cytotoxic effects. One investigation found that a 6-((naphthalen-2-ylmethyl)thio)-9H-purine derivative exhibited strong anti-cancer activity against HepG2 liver cancer cells. benthamdirect.com Another study highlighted that 6-(4-phenoxyphenyl) purine analogues showed potent cytotoxic activity against liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells, with one derivative being more effective against Huh7 cells than the standard drug 5-fluorouracil. metu.edu.tr Similarly, piperazine-containing purine derivatives have shown potent activity against Huh7, HCT116, and MCF7 cancer cells. rsc.org The antiproliferative activity is often dose-dependent, as measured by IC₅₀ values, which indicate the concentration of a compound required to inhibit cell growth by 50%.

| Purine Derivative Class | Cancer Cell Line(s) | Observed Activity (IC₅₀) | Reference |

|---|---|---|---|

| 6-((naphthalen-2-ylmethyl)thio)-9H-purine | HepG2 (Liver) | 6.09 µg/mL | benthamdirect.com |

| 6-(4-Phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine | Huh7 (Liver) | 5.4 µM | metu.edu.tr |

| Piperazine-containing purines | Huh7, HCT116, MCF7 | Potent Activity | rsc.org |

| Trisubstituted triazole purine analogs | A549, IMR-32, HCT-15, THP-1 | Selective Cytotoxicity | rsc.org |

| 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine | Jurkat (T-cell leukemia) | 29 µM | rsc.org |

A key mechanism through which purine analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govoncotarget.com By triggering this process, these compounds can eliminate malignant cells. rsc.org

Several studies have confirmed the pro-apoptotic capabilities of purine derivatives. For example, newly synthesized 6-substituted piperazine (B1678402)/phenyl-9-cyclopentyl-containing purine nucleobase analogs were found to induce apoptosis in liver cancer cells. rsc.org Similarly, certain 6-mercaptopurine (B1684380) (6-MP) derivatives have been shown to induce mitochondria-dependent apoptosis in HepG2 cells. benthamdirect.com Research on chronic lymphocytic leukemia (CLL) cells has demonstrated that purine analogues like fludarabine (B1672870) and cladribine (B1669150) induce apoptosis, and this effect can be synergistically enhanced by other agents like resveratrol (B1683913) or aphidicolin. nih.govoncotarget.com In triple-negative breast cancer cells, specific purine derivatives were found to induce apoptosis by influencing the expression of key regulatory proteins such as Bcl-2 and Bax. nih.gov Cell cycle analysis and Annexin-V staining are common methods used to confirm that cell death is occurring via apoptosis. rsc.org

Antiproliferative Mechanisms in Cancer Cell Lines[20],[15],

Investigation of Antiviral Activities of Purine Derivatives

The structural similarity of purine analogues to the building blocks of viral DNA and RNA makes them effective antiviral agents. researchgate.netresearchgate.net Virus-infected cells exhibit an increased demand for purine nucleotides to synthesize viral genetic material, making enzymes in the purine synthesis pathway sensitive targets for antiviral drugs. researchgate.net This has led to the development of numerous purine derivatives with significant activity against a variety of viruses. rsc.orgnih.gov

Research has demonstrated the efficacy of purine derivatives against several DNA and RNA viruses. Phosphonylmethoxyalkyl (PME) and 3-hydroxy-2-phosphonylmethoxypropyl (HPMP) derivatives of purines have shown potent inhibitory effects against herpes simplex virus (HSV-1 and HSV-2), varicella-zoster virus (VZV), cytomegalovirus (CMV), adenovirus, and vaccinia virus. nih.gov Specifically, (S)-HPMPA was identified as a highly effective inhibitor of VZV, adenovirus, and vaccinia virus. nih.gov Furthermore, certain PME derivatives, such as PMEA and PMEDAP, displayed marked and selective activity against the human immunodeficiency virus (HIV). nih.gov The antiviral research also extends to plant viruses, where novel purine nucleoside derivatives containing a sulfonamide moiety have been evaluated for their activity against potato virus Y (PVY), cucumber mosaic virus (CMV), and tobacco mosaic virus (TMV). acs.org

Research into Antimycobacterial Efficacy of Novel Purine Scaffolds

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, and the rise of drug-resistant strains necessitates the development of new therapeutic agents. mmsl.cz Purine derivatives have emerged as a promising class of compounds with potential antimycobacterial activity. scielo.org.mxresearchgate.net

Several studies have focused on synthesizing and evaluating purine analogues for their efficacy against M. tuberculosis. Conjugates of purine with amino acids like (S)-lysine and (S)-ornithine have demonstrated antimycobacterial activity. researchgate.net A series of novel purine-linked piperazine derivatives were designed to target MurB, an enzyme involved in the biosynthesis of the mycobacterial cell wall, with several analogues showing promising activity against the H37Rv strain. nih.gov In another study, screening of a small molecule library identified a purine-based compound with good anti-TB activity (MIC₉₉ = 4 µM). mmsl.cz Further research on 6-arylpurines identified 9-benzyl-2-chloro-6-(2-furyl)purine (B1206704) as a potent agent against M. tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 0.78 µg/mL, and it was also active against several drug-resistant strains. researchgate.net

| Purine Derivative Class | Target Organism | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Purine-amino acid conjugates | Mycobacterium | Active | researchgate.net |

| Purine-linked piperazine derivatives | M. tuberculosis H37Rv | Promising Activity | nih.gov |

| Hit compound K1297 (purine scaffold) | M. tuberculosis H37Rv | 4 µM | mmsl.cz |

| 9-benzyl-2-chloro-6-(2-furyl)purine | M. tuberculosis H37Rv | 0.78 µg/mL | researchgate.net |

Enzyme Inhibition and Receptor Modulation by Purine Analogues

The biological effects of purine derivatives are often mediated through their interaction with specific enzymes and cellular receptors. mdpi.commdpi.com Their ability to act as inhibitors or modulators makes them valuable tools in biochemical research and as potential therapeutic agents. nih.gov

Enzyme Inhibition: Protein kinases are a major target for purine analogues, and their inhibition is a key strategy in cancer therapy. nih.govresearchgate.net Compounds like purvalanol-A and seliciclib are known to inhibit cyclin-dependent kinases (CDKs). mdpi.com Other purine analogues have been shown to inhibit topoisomerase II, an essential nuclear enzyme. aacrjournals.org Beyond cancer, purine derivatives have been investigated as inhibitors of other enzymes. For example, pyrazolotriazines, a class of purine analogues, were found to be moderate inhibitors of bacterial purine-nucleoside phosphorylase (PNP) and xanthine (B1682287) oxidase. mdpi.com Certain purine analogue drugs also act as potent inhibitors of carbonic anhydrase (CA) isoenzymes I and II. dergipark.org.tr More recently, novel purine analogues have been shown to inhibit Janus kinases (JAKs), which are involved in inflammatory pathways. eie.gr

Receptor Modulation: Purine analogues can also exert their effects by binding to and modulating the activity of cell surface receptors, particularly adenosine (B11128) receptors (ARs). mdpi.comnih.gov Adenosine, an endogenous purine nucleoside, signals through four receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). royalsocietypublishing.org Studies have shown that cytotoxic purine nucleoside analogues like fludarabine, cladribine, and clofarabine (B1669196) can bind to A₁, A₂ₐ, and A₃ adenosine receptors. nih.gov This interaction can modulate downstream signaling pathways. mdpi.com The development of selective AR modulators is an active area of research, with efforts focused on designing ligands for specific subtypes, such as the human A₃ adenosine receptor (hA₃AR), which is a target for anti-inflammatory and anti-cancer agents. royalsocietypublishing.org

Inhibition of Key Enzymes (e.g., Acetylcholinesterase, Viral Enzymes)

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity and selectivity of drug candidates. For purine derivatives, SAR studies have provided valuable insights into the structural requirements for potent and selective interactions with their biological targets.

Research on 2,6,9-trisubstituted purines has demonstrated that modifications at the C2, C6, and N9 positions of the purine ring significantly influence their anticancer activity. For instance, in a series of 9-cyclopentyl-6-(4-substituted piperazine/phenyl)purine analogs, the nature of the substituent on the piperazine or phenyl ring at the C6 position had a profound impact on their cytotoxic potential against various cancer cell lines. nih.gov

In the development of inhibitors for the Hsp90 paralog Grp94, SAR studies on a purine-scaffold series revealed that hydrophobic substituents on the 8-aryl ring were preferred. nih.gov Chlorine was generally the most favorable substituent compared to others like methoxy, trifluoromethyl, or methyl groups. nih.gov

Furthermore, in the context of antitubercular agents targeting the DprE1 enzyme, SAR studies of 2,6-disubstituted 7-(naphthalene-2-ylmethyl)-7H-purine derivatives highlighted the importance of the 7-(naphthalen-2-ylmethyl) substitution for antimycobacterial activity. cuni.cz These studies also showed that structural modifications at the C2 and C6 positions were well-tolerated, leading to the development of optimized analogs with improved activity. cuni.cz

The following table provides a generalized summary of SAR findings for various purine derivative classes.

| Compound Series | Target | Key SAR Findings |

| 9-Cyclopentyl-6-substituted purines | Cancer cell lines | Substituents at the C6 position significantly modulate cytotoxic activity. nih.gov |

| 8-Aryl purine derivatives | Grp94 (Hsp90 paralog) | Hydrophobic substituents, particularly chlorine, on the 8-aryl ring enhance inhibitory activity. nih.gov |

| 7-(Naphthalen-2-ylmethyl)-7H-purines | DprE1 (Mycobacterium tuberculosis) | The 7-(naphthalen-2-ylmethyl) group is crucial for activity, while modifications at C2 and C6 are permissible for optimization. cuni.cz |

Advanced Analytical and Computational Methodologies in Purine Research

Spectroscopic Techniques for Structural Characterization and Reaction Monitoring

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and electronic environment of atoms within 9-Boc-6-chloro-9H-purine and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of purine (B94841) derivatives in solution.

¹H and ¹³C NMR: These standard one-dimensional NMR techniques are used to verify the primary structure of the molecule. The ¹H NMR spectrum confirms the presence of the tert-butoxycarbonyl (Boc) protecting group through a characteristic singlet signal for the nine equivalent protons, alongside signals for the purine ring's C2-H and C8-H protons. Similarly, ¹³C NMR confirms the carbon skeleton, including the carbonyl carbon of the Boc group and the carbons of the purine core. For instance, in a closely related tri-protected purine, t-Butyl-2-[bis(t-butoxycarbonyl)amino]-6-chloro-9H-purine-9-carboxylate, the Boc groups and the purine proton are clearly identified. zju.edu.cn

| Compound | NMR Type | Solvent | Chemical Shifts (δ in ppm) |

| t-Butyl-2-[bis(Boc)amino]-6-chloro-9H-purine-9-carboxylate zju.edu.cn | ¹H NMR (500 MHz) | CDCl₃ | 1.47 (s, 18H, N-Boc C(CH₃)₃), 1.69 (s, 9H, N9-Boc C(CH₃)₃), 8.58 (s, 1H, C8-H) |

| t-Butyl-2-[bis(Boc)amino]-6-chloro-9H-purine-9-carboxylate zju.edu.cn | ¹³C NMR (125 MHz) | CDCl₃ | 28.0, 83.9, 88.0, 130.8, 144.7, 145.5, 150.6, 151.8, 152.0, 153.8 |

¹⁵N NMR: This technique is particularly valuable for distinguishing between N7 and N9 substituted purine isomers, a common challenge in purine synthesis. u-szeged.humuni.cz The chemical shift of the nitrogen atoms is highly sensitive to their electronic environment. Studies on various N7- and N9-substituted purines have shown that the N3 resonance is significantly shielded (by 18–20 ppm) in N9 isomers compared to their N7 counterparts. capes.gov.br This allows for unambiguous assignment of the substitution pattern. capes.gov.brrsc.org

2D NMR: Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC), are employed to definitively assign ¹H and ¹³C signals. These techniques correlate nuclei through covalent bonds, establishing the connectivity of the entire molecule and confirming the position of the Boc group at N9 by observing correlations between the purine protons and the Boc group carbons.

Chemically Induced Dynamic Nuclear Polarization (CIDNP): CIDNP is a specialized NMR technique used to study reaction mechanisms involving radical intermediates. In a study on the nitration of a 9-Boc-purine derivative, ¹⁵N-CIDNP provided unequivocal evidence for a radical-mediated nitramine rearrangement. nih.gov The electrophilic attack occurred at the N7 position, forming an N7-nitramine intermediate which was characterized by NMR at low temperatures. nih.gov At higher temperatures, this intermediate rearranged to form the C2-nitro product, a process whose radical nature was confirmed by the observation of polarized signals in the ¹⁵N NMR spectrum. nih.gov This demonstrates the power of CIDNP in revealing intricate mechanistic details of reactions involving the purine core. researchgate.netrsc.org

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that typically yields the protonated molecule [M+H]⁺. For this compound, the spectrum would show a characteristic pair of peaks separated by two mass units (m/z and m/z+2) with an approximate intensity ratio of 3:1. This pattern is the distinctive signature of the chlorine-35 and chlorine-37 isotopes. This isotopic pattern is consistently observed in related 6-chloropurine (B14466) derivatives. tandfonline.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, providing definitive confirmation of the structure. The observed mass is typically compared to the calculated mass, with a match within a few parts per million (ppm) considered a positive identification.

| Compound | Technique | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| 7-(tert-Butyl)-6-chloro-7H-purine nih.gov | HRMS (ESI) | 211.0745 (for C₉H₁₂ClN₄) | 211.0746 |

| 9-Benzyl-6-chloro-9H-purine-8-carbonitrile mdpi.com | HRMS (ESI) | 270.0541 (for C₁₃H₉ClN₅) | 270.0550 |

| 6-Chloro-9-propyl-9H-purine-8-carbonitrile mdpi.com | HRMS (ESI) | 222.0541 (for C₉H₉ClN₅) | 222.0548 |

Infrared (IR) spectroscopy is a rapid and simple method used to identify the presence of key functional groups in a molecule. For this compound, the IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the Boc protecting group. This peak is typically found in the region of 1700-1750 cm⁻¹. Other characteristic peaks correspond to C-H, C=N, and C=C stretching and bending vibrations of the purine ring and the tert-butyl group.

| Compound Class/Derivative | Technique | Key IR Absorptions (cm⁻¹) | Assignment |

| This compound (Expected) | ATR-IR | ~1725 | C=O stretch (Boc group) |

| 6-Chloro-9-substituted purine derivatives tandfonline.comtandfonline.com | IR (Nujol) | 1585-1630 | C=N, C=C stretching (Purine ring) |

| 6-Chloro-9-substituted purine derivatives tandfonline.comtandfonline.com | IR (Nujol) | ~3050 | Aromatic C-H stretch |

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. It is the definitive method for confirming the regiochemistry of substitution on the purine ring (e.g., N7 vs. N9). While a structure for this compound itself is not detailed, analysis of closely related compounds like (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine provides valuable insight. nih.gov The crystallographic data for this analog confirms the N9 substitution and details the precise geometry of the 6-chloropurine core. nih.gov

| Parameter | (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine nih.gov |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Key Feature | The analysis definitively confirms the attachment of the side chain to the N9 position of the purine ring. |

| Molecular Packing | Molecules are ordered in a chain-like fashion, forming layers. |

Infrared (IR) Spectroscopy for Functional Group Identification[1],[11],

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the isolation of this compound from reaction mixtures and for the verification of its purity.

Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of reaction progress and for determining appropriate solvent systems for column chromatography. The retention factor (Rf) value helps in identifying the product and assessing the presence of starting materials or byproducts. For example, a related 9-benzyl-6-chloro-9H-purine-8-carbonitrile showed an Rf of 0.51 in a 3:1 mixture of petroleum ether and ethyl acetate (B1210297). mdpi.com

Flash Chromatography: This is the standard method for purifying gram-scale quantities of the compound. The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system, often a gradient of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol), to separate the desired product from impurities. nih.govamazonaws.comrsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the final purity of this compound. Analytical reversed-phase HPLC (RP-HPLC) can separate the target compound from even very similar impurities. The purity is typically determined by the percentage of the total peak area that corresponds to the product peak at a specific detection wavelength. Purity levels exceeding 98% are often reported for purine analogs used in further studies. nih.govacs.orgnih.gov

| Technique | Application | Example Conditions/Results |

| TLC | Reaction Monitoring | Rf = 0.51 (Petroleum Ether/Ethyl Acetate = 3/1) for a related purine. mdpi.com |

| Flash Chromatography | Purification | Stationary Phase: Silica gel; Eluent: Gradient of CH₂Cl₂/MeOH. nih.govamazonaws.com |

| HPLC | Purity Assessment | Purity >98% determined by peak area integration on a C18 column. nih.govacs.org |

Theoretical and Computational Chemistry Approaches

In the study of purine derivatives, theoretical and computational chemistry have emerged as indispensable tools for providing insights into molecular structure, properties, and reactivity that are often difficult to ascertain through experimental methods alone. These in silico approaches allow for a detailed exploration of the chemical space occupied by molecules like this compound, offering a quantum mechanical and molecular mechanical lens through which to view their behavior. The following sections detail the application of key computational methodologies in the research of this specific compound.

Density Functional Theory (DFT) for Tautomeric Stability and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly useful for studying purine derivatives, which can exist in various tautomeric forms due to the migration of a proton between different nitrogen atoms in the purine ring. For this compound, the primary tautomeric equilibrium of interest involves the proton residing on either the N7 or N9 nitrogen of the purine core, leading to the N7-H and N9-H tautomers, respectively. The presence of the Boc protecting group at the N9 position, however, fixes the tautomeric form as 9H-purine. Nevertheless, DFT calculations are crucial for understanding the fundamental electronic properties of this specific, fixed tautomer.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to perform full geometry optimization of the this compound molecule. researchgate.net These calculations provide the most stable three-dimensional arrangement of the atoms and can predict structural parameters like bond lengths and angles.

The electronic properties of this compound are also elucidated using DFT. Key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

In a hypothetical study of related 6-chloropurine derivatives, DFT calculations have been used to compare the relative stabilities of N7-H and N9-H tautomers in different solvent environments, modeled using methods like the Polarizable Continuum Model (PCM). mdpi.comjocpr.com Such studies have shown that the relative stability can be influenced by solvent polarity, with different tautomers being favored in polar versus nonpolar solvents. While the Boc group on this compound prevents this tautomerism, the principles of how substituents and the environment affect electronic properties remain a key area of investigation using DFT. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties of a Purine Derivative

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or nucleic acid. mdpi.com These methods are fundamental in drug discovery and design for understanding binding modes and affinities. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and then using a scoring function to rank them. For this compound, this could involve docking it into the active site of a kinase, a common target for purine derivatives. mdpi.com The results would reveal potential key interactions, such as hydrogen bonds between the purine nitrogens or the carbonyl oxygen of the Boc group and amino acid residues in the active site (e.g., with residues like Asp, Glu, Lys, Gln). nih.gov The chlorine atom at the C6 position could also engage in halogen bonding or hydrophobic interactions.

Binding free energy calculations, using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can also be performed on the MD simulation snapshots to provide a more quantitative estimate of the binding affinity. ingentaconnect.com These calculations can decompose the binding energy into contributions from different types of interactions (e.g., van der Waals, electrostatic, solvation), highlighting the key driving forces for binding. ingentaconnect.com

Table 2: Example Output from a Molecular Docking and MD Simulation Study

| Parameter | Finding | Implication for this compound |

| Docking Score | -9.5 kcal/mol | Predicts strong binding affinity to the target. |

| Key Interactions | Hydrogen bond with ASP145, Hydrophobic interactions with LEU83 | Identifies specific residues crucial for binding. |

| RMSD (100 ns MD) | Stable at ~2.5 Å | The binding pose is stable over the simulation time. |

| Binding Free Energy | -45.2 kcal/mol | Quantifies the strength of the ligand-target interaction. |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions. science.org.ge For this compound, a key reaction of interest is the nucleophilic aromatic substitution (SNAr) at the C6 position, where the chlorine atom is displaced by a nucleophile. researchgate.net This is a common strategy for synthesizing a diverse library of purine derivatives. nih.gov

By modeling the reaction pathway, quantum chemical calculations can identify the structures of transition states and intermediates, as well as calculate the activation energies and reaction energies for each step. science.org.genih.gov For the SNAr reaction of this compound with a nucleophile (e.g., an amine or thiol), the mechanism would likely involve the formation of a Meisenheimer complex, a tetrahedral intermediate. sci-hub.se

Computational chemists can map the potential energy surface of the reaction, locating the minimum energy path from reactants to products. The calculated activation barrier provides a quantitative measure of the reaction's feasibility and rate. acs.org For example, a study on the synthesis of purines might calculate the activation energy for the cyclization step to form the imidazole (B134444) ring, or for the substitution at a carbon atom. science.org.ge In the context of this compound, these calculations can help predict how the electronic nature of the Boc group and the chlorine atom influence the reactivity of the C6 position towards different nucleophiles.

These theoretical studies can also explore the role of catalysts or the solvent in the reaction mechanism. rsc.org By including explicit solvent molecules or using a continuum solvation model, the effect of the environment on the stability of intermediates and transition states can be assessed, providing a more accurate picture of the reaction in a realistic setting. nih.gov Such detailed mechanistic insights are invaluable for optimizing reaction conditions and for designing more efficient synthetic routes to novel purine-based compounds. researchgate.net

Table 3: Illustrative Data from a Quantum Chemical Study of a Reaction Mechanism

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Feature |

| 1 | Reactants + Nucleophile | 0.0 | Starting point of the reaction. |

| 2 | Transition State 1 (TS1) | +15.2 | Energy barrier to formation of the intermediate. |

| 3 | Meisenheimer Intermediate | -5.8 | A stable intermediate is formed. |

| 4 | Transition State 2 (TS2) | +8.5 | Energy barrier to the departure of the leaving group. |

| 5 | Products | -12.1 | The overall reaction is exothermic. |

Concluding Remarks and Future Research Perspectives

Summary of the Synthetic Versatility and Importance of 9-Boc-6-chloro-9H-purine

The compound this compound stands out as a pivotal intermediate in contemporary organic synthesis and medicinal chemistry. Its significance is anchored in the strategic placement of two key chemical moieties: a reactive chlorine atom at the C6 position and a tert-butoxycarbonyl (Boc) protecting group at the N9 position. This structural arrangement provides a robust platform for the systematic and controlled synthesis of diverse purine (B94841) derivatives.

The chlorine atom at the C6 position functions as an excellent leaving group, making the purine core susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide array of substituents, including amines, thiols, and alkoxy groups, by reaction with appropriate nucleophiles. nih.govacs.org Furthermore, this position is amenable to modern palladium-catalyzed cross-coupling reactions. Methodologies such as the Suzuki-Miyaura coupling enable the formation of carbon-carbon bonds, linking aryl or vinyl groups to the purine core, while the Buchwald-Hartwig amination facilitates the construction of carbon-nitrogen bonds. acs.orgnih.govtu-darmstadt.deacs.org These reactions are instrumental in generating large libraries of novel compounds for biological screening.

Concurrently, the Boc group at the N9 position provides temporary protection for the imidazole (B134444) nitrogen, preventing its participation in undesired side reactions during the functionalization of other parts of the molecule. The stability of the Boc group under many reaction conditions, coupled with its susceptibility to clean removal under specific acidic conditions or thermal cleavage, exemplifies a key principle of protecting group chemistry. This transient protection is crucial for orchestrating complex, multi-step synthetic sequences. The dual functionality of a reactive site and a protected site makes this compound a highly versatile and valuable scaffold for constructing poly-substituted purine-based molecules with significant therapeutic potential. hilarispublisher.comnih.gov

| Reaction Type | Reagents/Catalysts | Bond Formed | Resulting Derivative Class |

| Suzuki-Miyaura Coupling | Aryl/vinyl-boronic acid, Pd catalyst (e.g., Pd(OAc)₂), base | C-C | 6-Aryl/vinyl-purines |

| Buchwald-Hartwig Amination | Primary/secondary amine, Pd catalyst (e.g., Pd₂(dba)₃), ligand | C-N | 6-Amino-purines (Adenine derivatives) |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts | C-C (sp) | 6-Alkynyl-purines |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, thiols, alcohols | C-N, C-S, C-O | 6-Amino, 6-thio, and 6-alkoxy-purines |

| Boc Deprotection | Acid (e.g., TFA) or heat | N-H | N9-unsubstituted purines |

Emerging Trends and Directions in Purine Chemistry and Drug Discovery

Purine chemistry remains a vibrant and highly productive area within drug discovery, largely because purine scaffolds are integral to fundamental biological molecules like DNA, RNA, and ATP. nih.govnih.govrsc.orgrsc.org The field is continuously evolving, driven by several key trends. There is a persistent focus on creating purine derivatives for targeted therapies, especially as selective inhibitors of protein kinases, which are implicated in a multitude of diseases, most notably cancer and inflammatory conditions. nih.govresearchgate.net The structural adaptability of the purine ring system allows medicinal chemists to fine-tune molecules to achieve high potency and selectivity for specific enzyme active sites.

A significant emerging trend is the rational design of hybrid molecules. This strategy involves covalently linking a purine scaffold with other distinct pharmacophores, such as pyrimidines, thiazoles, or chalcones, to create single molecules with multiple modes of action. nih.govrsc.orgmdpi.com This approach aims to enhance therapeutic efficacy, improve selectivity, and overcome complex drug resistance mechanisms.

The development of novel and more efficient synthetic methodologies is also a major focus. Recent advances include the broader application of microwave-assisted synthesis to accelerate reaction times, the discovery of new catalytic systems for greater reaction selectivity, and the exploration of biocatalysis using enzymes to perform complex transformations under mild conditions. numberanalytics.comrsc.org Furthermore, techniques like direct C-H bond activation are gaining traction as they allow for the modification of the purine core at positions that were previously difficult to functionalize. mdpi.com Looking forward, the integration of artificial intelligence and machine learning is set to revolutionize the field by accelerating the identification of novel drug candidates through the prediction of structure-activity relationships (SARs) and potential biological targets. numberanalytics.com

Opportunities for Novel Purine-Based Therapeutics and Chemical Probes

The synthetic versatility of purine intermediates like this compound provides a direct pathway to a vast and diverse chemical space, creating significant opportunities for the discovery of new therapeutic agents and research tools. researchgate.netmdpi.com The potential applications span a wide range of diseases, reflecting the ubiquitous role of purinergic signaling and metabolism in human biology.

In oncology, the development of purine-based anticancer agents continues to be a primary objective. nih.govrsc.orgmdpi.com Research is focused on discovering next-generation compounds that can overcome resistance to existing therapies and on targeting novel biological pathways, including various protein kinases and metabolic enzymes. ahajournals.org Similarly, the field of infectious diseases offers fertile ground for new purine analogues. Given their established success as antiviral and antiprotozoal agents, there is immense potential to develop new drugs to combat resistant strains of viruses like HIV and herpes, as well as other challenging pathogens. nih.govresearchgate.net

Beyond cancer and infections, there are growing opportunities in treating neurodegenerative and inflammatory disorders. Purinergic receptors are key players in the nervous and immune systems, making them attractive targets for drugs to treat conditions such as Parkinson's disease, Alzheimer's, and various autoimmune diseases. nih.govrsc.orgahajournals.org Finally, purine derivatives are not only valuable as potential drugs but also as chemical probes. Custom-synthesized purines can be designed to interact with specific biological targets, enabling researchers to investigate cellular pathways, validate new targets for drug discovery, and develop new diagnostic tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.